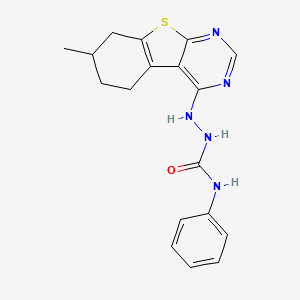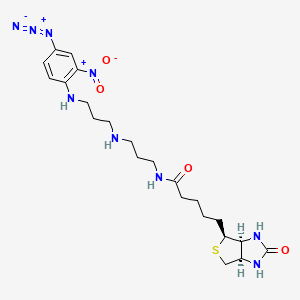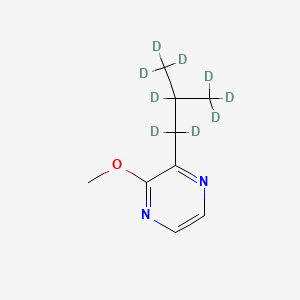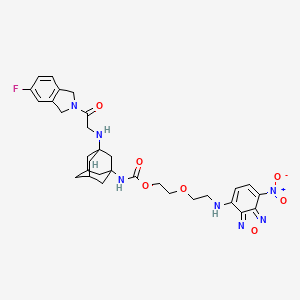
SARS-CoV-2-IN-57
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SARS-CoV-2-IN-57 is a novel compound that has garnered significant attention due to its potential therapeutic applications against the SARS-CoV-2 virus, which causes COVID-19. This compound is part of a broader class of inhibitors designed to target specific proteins and enzymes critical for the virus’s replication and survival.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SARS-CoV-2-IN-57 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The synthetic route typically starts with the selection of appropriate starting materials, followed by a series of chemical reactions such as nucleophilic substitution, oxidation, and reduction. Each step requires precise control of temperature, pH, and reaction time to ensure the desired product’s purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and automated systems to maintain consistency and efficiency. The process involves the use of high-purity reagents and solvents, along with advanced purification techniques such as crystallization and chromatography to isolate the final product. Quality control measures are implemented at each stage to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
SARS-CoV-2-IN-57 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The reactions involving this compound are carried out under specific conditions to optimize yield and selectivity. Common reagents include acids, bases, solvents, and catalysts, with reaction conditions such as temperature, pressure, and pH carefully controlled.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may yield various substituted analogs of this compound.
Scientific Research Applications
SARS-CoV-2-IN-57 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a valuable tool for studying reaction mechanisms and developing new synthetic methodologies. In biology, it is used to investigate the molecular interactions between the compound and viral proteins, providing insights into its antiviral activity. In medicine, this compound is being explored as a potential therapeutic agent for treating COVID-19, with studies focusing on its efficacy, safety, and pharmacokinetics. In industry, the compound is used in the development of diagnostic assays and antiviral formulations.
Mechanism of Action
The mechanism of action of SARS-CoV-2-IN-57 involves its interaction with specific molecular targets within the SARS-CoV-2 virus. The compound binds to key viral proteins, such as the main protease (Mpro) and the RNA-dependent RNA polymerase (RdRp), inhibiting their activity and preventing the virus from replicating. This inhibition disrupts the viral life cycle, reducing the viral load and mitigating the infection’s severity. The pathways involved in this process include the inhibition of viral protein synthesis and the disruption of viral RNA replication.
Comparison with Similar Compounds
SARS-CoV-2-IN-57 is unique compared to other similar compounds due to its high specificity and potency against the SARS-CoV-2 virus. Similar compounds include:
Remdesivir: An antiviral drug that targets the RNA-dependent RNA polymerase of the virus.
Favipiravir: Another antiviral that inhibits viral RNA polymerase.
Hydroxychloroquine: A drug that interferes with viral entry and replication.
While these compounds share some similarities in their mechanisms of action, this compound stands out due to its enhanced binding affinity and selectivity for viral proteins, making it a promising candidate for further development and clinical use.
Properties
Molecular Formula |
C23H37N3O |
|---|---|
Molecular Weight |
371.6 g/mol |
IUPAC Name |
(1R)-N-[2-(4-cyclohexylpiperazin-1-yl)ethyl]-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C23H37N3O/c1-27-23-12-6-9-20-21(23)10-5-11-22(20)24-13-14-25-15-17-26(18-16-25)19-7-3-2-4-8-19/h6,9,12,19,22,24H,2-5,7-8,10-11,13-18H2,1H3/t22-/m1/s1 |
InChI Key |
KNLPSXLZGRXFGB-JOCHJYFZSA-N |
Isomeric SMILES |
COC1=CC=CC2=C1CCC[C@H]2NCCN3CCN(CC3)C4CCCCC4 |
Canonical SMILES |
COC1=CC=CC2=C1CCCC2NCCN3CCN(CC3)C4CCCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


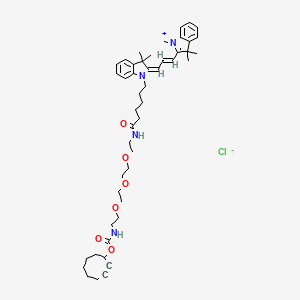

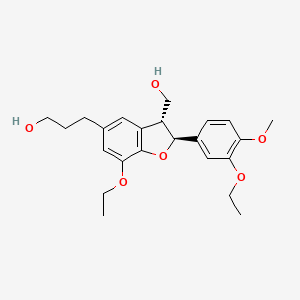

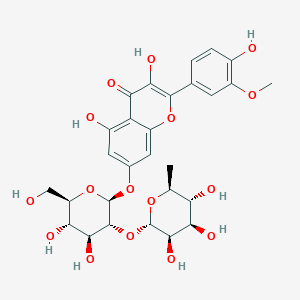
![3-[4-[1-[1-[4-[3-Amino-6-(2-hydroxyphenyl)pyridazin-4-yl]phenyl]piperidin-4-yl]piperidin-4-yl]phenoxy]piperidine-2,6-dione](/img/structure/B12372867.png)
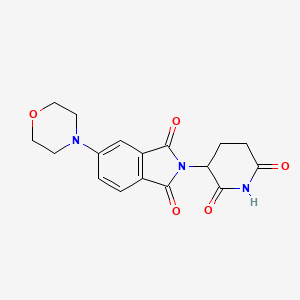

![(2S)-2-[[(1S)-5-[6-[[4-[[(2S)-1-[[(2S)-1-(3-azidopropylamino)-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoyl]amino]hexanoyl-[(3-chlorophenyl)methyl]amino]-1-carboxypentyl]carbamoylamino]pentanedioic acid](/img/structure/B12372878.png)
![1-Methyl-4-[(3-methyl-2(3H)-benzothiazolylidene)-cyanomethyl]-quinolinium Iodide](/img/structure/B12372881.png)
